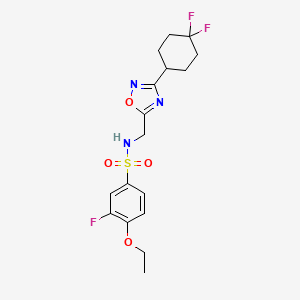

N-(2-(4-(4-氯苯基)哌嗪-1-基)乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

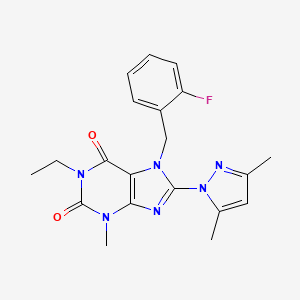

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential as a potent and selective dopamine D4 receptor ligand . This suggests that it may have applications in the field of neuroscience, particularly in the study of dopamine-related disorders.

Synthesis Analysis

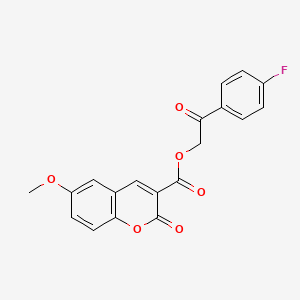

The synthesis of this compound involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The resulting compound’s structure was confirmed using techniques such as IR, 1H NMR, 13C NMR, and Mass spectroscopy .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains a chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-alkylation, which is a type of alkylation reaction where an alkyl group is transferred to a nitrogen atom . This reaction is key to forming the piperazine ring structure in the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 373.9 g/mol . It is a solid at room temperature and is soluble in DMSO but insoluble in water .科学研究应用

Antitumor Activity

Compounds containing the piperazine moiety, such as the one , have been found to exhibit antitumor activity . For instance, some derivatives of 1,2,4-triazole with piperazine moiety have shown promising antibacterial activity .

Antifungal Activity

Piperazine derivatives have also been reported to possess antifungal properties . This makes them valuable in the development of new antifungal drugs.

Antidepressant Activity

The piperazine ring is a common structural motif found in many antidepressant drugs . Therefore, the compound could potentially be used in the development of new antidepressants.

Antiviral Activity

Piperazine derivatives have been found to exhibit antiviral activity . This suggests that the compound could be used in the development of new antiviral drugs.

Dopamine D4 Ligand

The compound “N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide” has been identified as a potent and selective dopamine D4 ligand . This suggests potential applications in the treatment of neurological disorders.

Cytotoxins Design

The compound has been used in the design and synthesis of candidate cytotoxins based on the α,β-unsaturated keto scaffolds . These molecules have been shown to alkylate thiols but not amino or hydroxy substituents .

Antibacterial Activity

Piperazine derivatives have been found to exhibit antibacterial activity . This suggests that the compound could be used in the development of new antibacterial drugs.

Antipsychotic Activity

The piperazine ring is a common structural motif found in many antipsychotic drugs . Therefore, the compound could potentially be used in the development of new antipsychotics.

作用机制

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is the D4 dopamine receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is involved in various neurological processes, including cognition, learning, and emotion .

Mode of Action

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide acts as a potent, selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, modulating its function .

Biochemical Pathways

The interaction of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

This suggests that the compound may have good bioavailability, as solubility can influence a drug’s absorption and distribution characteristics .

Result of Action

The binding of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide to the D4 dopamine receptor can lead to a variety of effects at the molecular and cellular level. These effects depend on the specific role of the D4 receptor in different neurological processes .

Action Environment

The action, efficacy, and stability of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and interaction with the D4 receptor . Additionally, the presence of other substances in the environment, such as other drugs or biochemicals, can potentially affect the compound’s action and efficacy .

未来方向

The future directions for research on this compound could involve further exploration of its potential as a dopamine D4 receptor ligand . This could include studies to better understand its mechanism of action, as well as investigations into its potential therapeutic applications in dopamine-related disorders . Additionally, its bioavailability and drug-likeness could be optimized in future studies .

属性

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2S2/c17-14-3-5-15(6-4-14)20-11-9-19(10-12-20)8-7-18-24(21,22)16-2-1-13-23-16/h1-6,13,18H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNYLAOAZHHFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2846832.png)

![N-(4-bromo-2-fluorophenyl)-1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846833.png)

![1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)